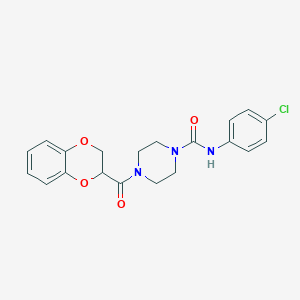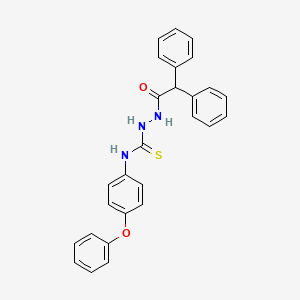
N-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction with a suitable piperazine derivative.
Introduction of the Chlorophenyl Group: The chlorophenyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules.
Medicine: Piperazine derivatives are often investigated for their potential as therapeutic agents, including as antipsychotics, antihistamines, and anti-infectives.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of N-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors, enzymes, or ion channels, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
N-(4-chlorophenyl)piperazine: A simpler derivative with known pharmacological activities.
1-(2,3-dihydro-1,4-benzodioxin-2-yl)piperazine: Another related compound with potential biological effects.
Uniqueness
N-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine-1-carboxamide is unique due to the combination of its structural features, which may confer distinct pharmacological properties compared to other piperazine derivatives.
属性
分子式 |
C20H20ClN3O4 |
|---|---|
分子量 |
401.8 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C20H20ClN3O4/c21-14-5-7-15(8-6-14)22-20(26)24-11-9-23(10-12-24)19(25)18-13-27-16-3-1-2-4-17(16)28-18/h1-8,18H,9-13H2,(H,22,26) |
InChI 键 |
UWBKVBHTDLUMKM-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C(=O)C2COC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(furan-3-ylcarbonyl)oxy]-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl furan-2-carboxylate](/img/structure/B10862865.png)

![1-[(2,5-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide](/img/structure/B10862880.png)
![1-[11-(2-fluorophenyl)-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B10862888.png)
![11-(2,6-dichlorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10862900.png)
![(4E,4'E)-4,4'-{(2-hydroxypropane-1,3-diyl)bis[imino(E)methylylidene]}bis(5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)](/img/structure/B10862902.png)
![4-[14-(3-Pyridyl)-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]aniline](/img/structure/B10862903.png)
![N-[4-({4-[(E)-2-(3-nitrophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]hexanamide](/img/structure/B10862905.png)
![(E)-N-{[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-phenylmethanimine](/img/structure/B10862907.png)
![N-(4-chlorophenyl)-4-[2-({[4-(2-furyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinecarboxamide](/img/structure/B10862913.png)
![4-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10862920.png)
![5-ethylsulfanyl-12,12-dimethyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10862925.png)
![3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B10862950.png)
![(4Z)-2-(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10862961.png)
